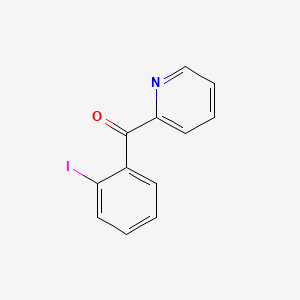

2-(2-Iodobenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Iodobenzoyl)pyridine” is an organic compound with the IUPAC name (2-iodophenyl)(2-pyridinyl)methanone . It has a molecular weight of 309.11 and appears as a yellow solid .

Molecular Structure Analysis

The molecular formula of “2-(2-Iodobenzoyl)pyridine” is C12H8INO . The InChI code is 1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H .Physical And Chemical Properties Analysis

“2-(2-Iodobenzoyl)pyridine” is a yellow solid . Its molecular weight is 309.11 .Scientific Research Applications

Organic Synthesis and Drug Design

2-(2-Iodobenzoyl)pyridine: is a valuable intermediate in organic synthesis. Its iodine moiety can undergo various cross-coupling reactions, making it a versatile building block for constructing complex organic molecules. In drug design, this compound can be used to synthesize a wide range of bioactive heterocyclic compounds, such as imidazo[1,2-a]pyridines, which have shown potential in treating infectious diseases .

Photocatalysis

In the field of photocatalysis, 2-(2-Iodobenzoyl)pyridine can be utilized to generate radical species under light irradiation. These radicals can then participate in a variety of bond-forming reactions, contributing to the development of sustainable and green chemistry practices .

Antiparasitic Therapies

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against a spectrum of infectious agents2-(2-Iodobenzoyl)pyridine can serve as a precursor for synthesizing these derivatives, which are being explored for their efficacy in clearing piroplasm infections in vitro, offering a new avenue for antiparasitic drug development .

Veterinary Medicine

The applications of 2-(2-Iodobenzoyl)pyridine extend to veterinary medicine, where its derivatives are investigated for their potential to treat tickborne diseases in livestock. This could significantly reduce economic losses in the agriculture sector caused by these diseases .

Material Science

In material science, 2-(2-Iodobenzoyl)pyridine can be used to synthesize novel organic compounds with specific electronic properties. These materials can be applied in the development of organic light-emitting diodes (OLEDs), particularly as blue emitters, which are crucial for display and lighting technologies .

Catalysis

The compound’s ability to participate in transition metal catalysis makes it a candidate for developing new catalytic systems. These systems can enhance the efficiency of chemical reactions, leading to cost-effective industrial processes .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which 2-(2-iodobenzoyl)pyridine belongs, have been found to exhibit potent activity against a wide spectrum of targets, including various disease conditions .

Mode of Action

For instance, some derivatives have been found to act as GABA A receptor positive allosteric modulators . Others have been reported to act as covalent anticancer agents .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiproliferative activity against breast cancer cells .

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been reported to occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

properties

IUPAC Name |

(2-iodophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIIEZGIHJXLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227012 |

Source

|

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzoyl)pyridine | |

CAS RN |

76160-35-5 |

Source

|

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)